2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
Description
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (CAS: 1359829-52-9) is an α-halocarbonyl compound characterized by a bromine atom at the α-position, a cyclopropyl group, and a 4-fluorophenyl substituent. This molecule serves as a critical intermediate in pharmaceutical synthesis, particularly for platelet inhibitors like prasugrel . Its synthesis involves α-bromination of a ketone precursor derived from a Grignard reaction between 4-fluorobenzyl magnesium bromide and cyclopropyl cyanide . The compound’s structural rigidity from the cyclopropane ring and electron-withdrawing fluorine substituent enhances its reactivity in heterocyclization reactions, such as Hantzsch thiazole synthesis .
Properties
IUPAC Name |
2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-10(11(14)8-1-2-8)7-3-5-9(13)6-4-7/h3-6,8,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYRUYTSJOCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation-Halogenation Sequential Approach
The most widely reported method involves a two-step process: (1) acylation of a fluorophenylacetate derivative with cyclopropanecarbonyl chloride to form 1-cyclopropyl-2-(4-fluorophenyl)ethanone, followed by (2) α-bromination of the ketone intermediate.
Acylation Reaction
The acylation step employs 4-fluorophenylacetate and cyclopropanecarbonyl chloride in the presence of a base such as potassium carbonate. Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) facilitate nucleophilic acyl substitution, yielding 1-cyclopropyl-2-(4-fluorophenyl)ethanone. Critical parameters include:
α-Bromination
Bromination introduces the α-bromo substituent using molecular bromine (Br₂) or -bromosuccinimide (NBS). Key considerations:
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Reagent Selection : Br₂ in acetic acid achieves higher regioselectivity compared to NBS.
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Reaction Conditions : Conducted at 0–5°C to suppress dibromination.
Mechanistic Insight :
The reaction proceeds via enolate formation, where the base deprotonates the α-carbon, enabling electrophilic attack by bromine. Steric hindrance from the cyclopropyl group directs bromination to the less hindered α-position.
One-Pot Tandem Synthesis
Recent advancements propose a one-pot method combining acylation and bromination. This approach reduces purification steps and improves atom economy.
Reaction Design
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Catalyst : Tetrabutylammonium bromide (TBAB) enhances bromide ion availability.
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Solvent System : Dichloromethane (DCM) stabilizes intermediates while allowing phase separation for easier workup.
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Yield : 68–72%, slightly lower than sequential methods due to competing side reactions.
Optimization Strategies for Industrial Production
Solvent and Temperature Control
Industrial protocols prioritize solvent recovery and reaction efficiency:
Catalytic Enhancements
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Phase-Transfer Catalysts : TBAB (0.5–1 mol%) accelerates bromination kinetics, reducing reaction time from 6 h to 2 h.
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Radical Inhibitors : Addition of hydroquinone (0.1 wt%) suppresses radical side reactions, enhancing product purity.
Comparative Analysis of Methodologies
| Parameter | Sequential Acylation-Bromination | One-Pot Synthesis |
|---|---|---|
| Yield | 70–75% | 68–72% |
| Purity | >98% | 95–97% |
| Reaction Time | 8–10 h | 6–8 h |
| Scalability | High (batch reactors) | Moderate (flow systems) |
| Cost Efficiency | Moderate | High |
Key Trade-offs : While one-pot synthesis reduces operational complexity, its marginally lower yield and purity make sequential methods preferable for pharmaceutical-grade production.
Impurity Profiling and Mitigation
Common Impurities
Purification Techniques
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Crystallization : Ethanol/water mixtures (3:1 v/v) remove dibrominated impurities, achieving >99.5% purity.
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Chromatography : Silica gel chromatography resolves ester hydrolysis byproducts but is cost-prohibitive for industrial use.
Industrial-Scale Adaptations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Products include alcohols derived from the reduction of the carbonyl group.
Oxidation: Products include carboxylic acids or other oxidized derivatives
Scientific Research Applications
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of α-bromo-cyclopropyl-aryl-ethanones. Key structural analogs include isomers with varying fluorine positions (2-, 3-, or 4-fluorophenyl) and derivatives with different halogen or substituent groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Fluorine Position and Reactivity: The 2-fluoro isomer (CAS: 204205-33-4) is prioritized in prasugrel synthesis due to optimal steric and electronic effects for N-alkylation reactions . Its derivatives exhibit moderate antibacterial activity against Gram-positive strains (e.g., S. hydrophila . Deuterated versions (e.g., DA-P214-l) are employed in isotopic labeling for pharmacokinetic studies .
Biological Activity :
- Thiazole derivatives of the 2-fluoro analog demonstrate moderate antioxidant activity (DPPH/ABTS assays: IC₅₀ ~50–100 µM) and antibacterial effects, while the 4-fluoro variant’s bioactivity remains understudied .
Synthetic Utility: The 3-fluoro isomer (CAS: 1359829-72-3) is less common in drug synthesis but finds niche use in agrochemical intermediates . Non-fluorinated analogs (e.g., 2-bromo-1-cyclopropyl-2-phenylethanone) are cheaper but less reactive in SN₂ reactions due to the absence of electron-withdrawing fluorine .
Physical Properties: All fluorinated analogs share similar molecular weights (~257.1 g/mol), but melting points and crystallinity vary with fluorine position. For example, 2-fluoro derivatives form stable hydrazono-thiazole crystals (mp: 160–165°C), while 4-fluoro intermediates are typically oily liquids at room temperature .
Biological Activity
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is a substituted ketone that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, which includes a cyclopropyl group and a 4-fluorophenyl substituent, contributes to its distinctive chemical properties and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C11H10BrFO, and its structure is characterized by:
- Cyclopropyl Group : Provides unique steric and electronic properties.
- Bromine Atom : Enhances reactivity, particularly in nucleophilic substitution reactions.
- 4-Fluorophenyl Group : Contributes to the lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to affect enzyme activities and cellular processes, which may lead to the development of bioactive compounds. The compound's reactivity as a halogenated ketone suggests it can undergo nucleophilic attack at the carbon adjacent to the carbonyl group, facilitating further transformations in biological systems .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antioxidant Properties : Preliminary studies suggest that it may serve as an intermediate in synthesizing potent antioxidant agents.
- Enzyme Inhibition : It has been identified as a potential inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development .
1. Antitumor Activity
Recent research indicates that compounds structurally related to this compound demonstrate significant antitumor properties. For instance, thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL . Such findings highlight the importance of structure-activity relationships (SAR) in determining the efficacy of similar compounds.
2. Enzyme Interaction Studies
A study focused on CDK9 inhibitors explored the selectivity and SAR of related compounds. The findings suggested that modifications at specific positions on the phenyl ring could enhance inhibitory activity against CDK9, a target implicated in cancer proliferation . This research underscores the potential for this compound to serve as a scaffold for developing selective enzyme inhibitors.
Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic methodologies for preparing 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, and how can reaction conditions be optimized?
The synthesis typically involves α-bromination of a cyclopropane-containing ketone precursor. A common approach is the bromination of 1-cyclopropyl-2-(4-fluorophenyl)ethanone using bromine (Br₂) in acetic acid or dichloromethane at low temperatures (0–5°C) to minimize side reactions . For industrial-scale production, continuous flow systems with automated temperature control are employed to enhance yield and purity . Optimization requires monitoring reaction kinetics and using spectroscopic methods (e.g., NMR) to confirm intermediate formation.
Basic: Which analytical techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?
Key techniques include:
- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the cyclopropane ring and halogen substituents. Software like SHELXL and ORTEP-3 are used for refinement and visualization .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing 4-fluorophenyl from ortho/meta isomers) via coupling constants and chemical shifts.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₁H₁₀BrFO) and isotopic patterns .
Basic: What safety protocols are recommended for handling this compound, and what regulatory guidelines apply?
Safety data sheets (SDS) indicate that the compound may cause skin/eye irritation and requires handling in a fume hood. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. Regulatory information under ECHA (European Chemicals Agency) classifies it as hazardous (H315, H319), necessitating compliance with GHS Revision 8 guidelines for labeling and disposal .
Advanced: How can crystallographic data resolve contradictions in proposed reaction intermediates or structural isomers?
Crystallographic analysis using SHELX software provides unambiguous proof of molecular geometry. For example, X-ray studies of analogous brominated ethanones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) reveal bond angles and torsional strain in the cyclopropane ring, which influence reactivity . Discrepancies in proposed intermediates (e.g., keto-enol tautomers) are resolved via electron density maps and R-factor validation .
Advanced: What role does this compound play in pharmaceutical synthesis, particularly for antiplatelet agents like prasugrel?
It is a critical intermediate in prasugrel synthesis. The α-bromo ketone reacts with tetrahydrothienopyridine derivatives via N-alkylation to form the active thiolactone metabolite. Structural modifications (e.g., fluorine position) optimize binding to P2Y₁₂ receptors, reducing thrombotic risks . Impurity profiling (e.g., desfluoro analogs) requires LC-MS to ensure compliance with ICH Q3A guidelines .
Advanced: How do electronic effects of substituents (e.g., fluorine vs. bromine) influence reactivity in cross-coupling reactions?
Substituent effects are quantified via Hammett σ constants and computational modeling (DFT). The 4-fluorophenyl group enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic attacks, while the bromine atom enables Suzuki-Miyaura couplings. Comparative studies with 3-chloro-4-fluorophenyl analogs show reduced reactivity due to steric hindrance .
| Substituent Position | Reactivity (Relative Rate) | Key Interactions |
|---|---|---|
| 4-Fluorophenyl | 1.00 (reference) | Enhanced electrophilicity |
| 2-Fluorophenyl | 0.75 | Steric hindrance |
| 4-Chlorophenyl | 0.90 | Lower electronegativity |
Advanced: What strategies mitigate side reactions during large-scale synthesis, such as diastereomer formation or over-bromination?
- Temperature control : Maintaining sub-10°C conditions suppresses diradical formation during bromination .
- Catalytic additives : Lewis acids (e.g., ZnBr₂) direct regioselectivity, minimizing over-halogenation .
- Chromatographic monitoring : HPLC with UV detection tracks byproducts (e.g., dibrominated species) for real-time process adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
